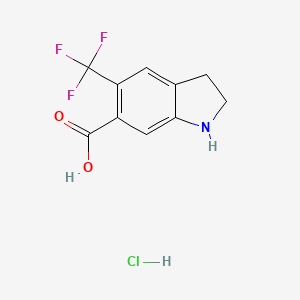

5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2.ClH/c11-10(12,13)7-3-5-1-2-14-8(5)4-6(7)9(15)16;/h3-4,14H,1-2H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEOEEYCPLTNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)C(F)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

Friedel-Crafts Acylation: This method involves the acylation of indole with trifluoromethylated acyl chlorides in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMS-CF3) or trifluoromethyl iodide (CF3I).

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole core to its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or amines.

Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are often used.

Major Products Formed:

Oxidation: Indole-6-carboxylic acid derivatives.

Reduction: Indole-6-alcohols or amines.

Substitution: Halogenated or alkylated indoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and targets.

Medicine: This compound has potential applications in drug discovery and development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, leading to more effective and longer-lasting drugs.

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The trifluoromethyl group enhances binding affinity and selectivity, making the compound more effective.

Molecular Targets and Pathways:

Enzyme Inhibition: Targets specific enzymes involved in disease pathways.

Receptor Binding: Binds to receptors involved in signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The trifluoromethyl group is a strong electron-withdrawing substituent, influencing electronic distribution, reactivity, and intermolecular interactions. Below is a comparative analysis with key analogs:

Table 1: Comparison of Substituents and Molecular Properties

Key Observations :

- Solubility: Hydrochloride salts (e.g., target compound and 5-bromo analog) exhibit improved aqueous solubility compared to non-salt forms .

- Synthetic Complexity : Introducing -CF₃ typically requires specialized reagents (e.g., trifluoromethylating agents), whereas bromo/fluoro analogs are synthesized via nucleophilic substitution or palladium-catalyzed coupling .

Challenges with Trifluoromethylation :

- The trifluoromethyl group may require late-stage introduction via methods like radical trifluoromethylation or use of CF₃-containing building blocks, which can be cost-prohibitive .

Physicochemical and Spectroscopic Data

While direct data for the target compound are unavailable, analogs provide benchmarks:

Biological Activity

5-(Trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C12H13F3N2O2·HCl

- Molecular Weight: 272.7 g/mol

- SMILES Notation: OC(=O)C1CCN(CC1)c2ncccc2C(F)(F)F

- InChI Key: BGNKYDHEZJLXEU-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride have been explored in various studies, revealing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit potent anticancer properties. For instance, the compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 4.5 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | 0.78 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon cancer) | 1.93 | Triggering apoptotic pathways |

In vitro assays demonstrated that the compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through various models:

| Test Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Significant reduction in edema | |

| COX-2 inhibition | IC50 = 0.04 μmol, comparable to celecoxib |

These findings suggest that the compound may serve as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes involved in inflammation.

Antimicrobial Activity

The antimicrobial efficacy of 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride was evaluated against various pathogens:

| Pathogen | MIC (µg/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 2 | Strong antibacterial |

| Escherichia coli | 4 | Moderate antibacterial |

| Candida albicans | 8 | Antifungal |

The compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of indole derivatives, emphasizing the importance of substituents like trifluoromethyl groups in enhancing biological activity. For instance, modifications to the indole core have been shown to significantly improve anticancer potency and selectivity against specific cancer cell lines.

Example Case Study

In a study published by MDPI, researchers synthesized various indole derivatives and tested their biological activity. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity against leukemia and breast cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclization of substituted indole precursors. For example, trifluoromethyl groups can be introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ or via Pd-catalyzed cross-coupling . Key intermediates (e.g., ethyl 5-fluoroindole-2-carboxylate in ) are characterized using:

- NMR : - and -NMR to confirm regiochemistry and substitution patterns (e.g., δ 12.33 ppm for NHCO in indole derivatives ).

- HPLC/LC-MS : Purity assessment (≥95%) and molecular ion verification .

- IR Spectroscopy : Functional group identification (e.g., carbonyl stretches at 1666–1670 cm ).

Q. How is the solubility and stability of this compound optimized for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Hydrochloride salts improve aqueous solubility due to ionic interactions .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic groups may require pH-controlled storage (e.g., 4°C in dark) to prevent decarboxylation .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethylation of the indole scaffold be addressed?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., carboxylic acid at C6) to guide trifluoromethylation to C5 via resonance effects .

- Metal Catalysis : Pd(0)/ligand systems (e.g., Xantphos) enable C–H activation at specific positions. highlights sodium ethoxide as a base for coupling reactions .

- Computational Modeling : DFT studies predict reactive sites by analyzing frontier molecular orbitals (e.g., Fukui indices) .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer :

- 2D NMR : Use - HSQC and HMBC to assign coupling networks. For example, HMBC correlations between NH protons and carbonyl carbons confirm amide linkages .

- X-ray Crystallography : Resolve ambiguous signals via single-crystal analysis. SHELX software () refines structures with high-resolution data (R-factor < 0.05) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Table 1 : Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | AcOH, reflux, 3–5 h | 37.5–75% | |

| Trifluoromethylation | TMSCF₃, CuI, DMF | 60–85% | |

| Hydrolysis | HCl/EtOH, 80°C | 90–95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.